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Compound of Interest

Compound Name: 2-Bromo-6-methylphenol

Cat. No.: B084823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Bromo-6-methylphenol and its

structural isomers: 2-Bromo-4-methylphenol and 3-Bromo-2-methylphenol. The objective is to

offer a comprehensive dataset and standardized experimental protocols to aid in the

identification, characterization, and differentiation of these closely related compounds, which

are often encountered in synthetic chemistry and drug discovery.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Bromo-6-
methylphenol and its selected isomers.

¹H NMR Spectroscopy Data
Solvent: CDCl₃

Compound Chemical Shift (δ) ppm

2-Bromo-6-methylphenol Data not available in searched resources.

2-Bromo-4-methylphenol
7.21 (d, 1H), 6.95 (dd, 1H), 6.75 (d, 1H), 5.40 (s,

1H, -OH), 2.24 (s, 3H, -CH₃)

3-Bromo-2-methylphenol
7.14 (d, 1H), 6.92 (t, 1H), 6.71 (d, 1H), 4.83 (br

s, 1H, -OH), 2.34 (s, 3H, -CH₃)[1]
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¹³C NMR Spectroscopy Data
Solvent: CDCl₃

Compound Chemical Shift (δ) ppm

2-Bromo-6-methylphenol Data not available in searched resources.

2-Bromo-4-methylphenol 150.1, 132.8, 130.3, 128.5, 115.8, 112.9, 20.4

3-Bromo-2-methylphenol Data not available in searched resources.

Infrared (IR) Spectroscopy Data
Compound Key Absorption Bands (cm⁻¹)

2-Bromo-6-methylphenol
Vapor Phase IR data available, specific peaks

not enumerated.[2]

2-Bromo-4-methylphenol

Neat: 3540 (O-H stretch), 3030, 2920 (C-H

stretch), 1600, 1480, 1440 (aromatic C=C

stretch), 1280, 1240, 1170 (C-O stretch), 750,

660 (C-Br stretch)

3-Bromo-2-methylphenol

Solid: Broad O-H stretch (~3400), C-H aromatic

(~3050), C-H aliphatic (~2950), aromatic C=C

(~1600, 1470), C-O stretch (~1250), C-Br

stretch (~700)

Mass Spectrometry Data
| Compound | Method | Key Fragments (m/z) | |---|---| | 2-Bromo-6-methylphenol | GC-MS |

Data available, specific fragments not enumerated.[2] | | 2-Bromo-4-methylphenol | GC-MS |

188/186 (M⁺), 107 (M⁺ - Br), 79, 77 | | 3-Bromo-2-methylphenol | Not explicitly found. Expected

fragmentation: 188/186 (M⁺), 107 (M⁺ - Br). |

Experimental Protocols
Standardized protocols for the acquisition of the spectroscopic data are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid phenol sample was dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR

tube.

¹H NMR Acquisition: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1

s, and 16 scans.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument at a

frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240

ppm, a relaxation delay of 2 s, and 1024 scans were typically used.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million

(ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the material was placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid

samples, a single drop was applied to the crystal.

Acquisition: FT-IR spectra were recorded using a spectrometer equipped with a DTGS

detector. Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum. A background spectrum of the clean, empty ATR crystal was subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

Electron Ionization (EI) source was used for the analysis.
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GC Conditions:

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS capillary column was

used.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet: Splitless injection at 250 °C.

Oven Program: The oven temperature was held at 50 °C for 2 minutes, then ramped to

250 °C at a rate of 10 °C/min, and held for 5 minutes.

MS Conditions:

Ionization: Electron Ionization at 70 eV.

Mass Range: Scanned from m/z 40 to 450.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Sample Preparation: Samples were dissolved in dichloromethane to a concentration of

approximately 1 mg/mL. 1 µL of the solution was injected.

UV-Vis Spectroscopy
Sample Preparation: Stock solutions of each phenol isomer were prepared in spectroscopic

grade ethanol at a concentration of 1 mg/mL. These were further diluted to approximately

0.01 mg/mL for analysis.

Acquisition: UV-Vis absorption spectra were recorded using a dual-beam spectrophotometer

over a wavelength range of 200-400 nm. A quartz cuvette with a 1 cm path length was used.

Spectroscopic grade ethanol was used as the reference blank.

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding

absorbance value were determined.
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Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the

bromomethylphenol isomers.
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Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic comparison of bromomethylphenol

isomers.

Conclusion
The spectroscopic data presented in this guide highlights the subtle yet distinct differences

between 2-Bromo-6-methylphenol and its isomers. While mass spectrometry provides clear

evidence of the elemental composition and infrared spectroscopy identifies key functional

groups, NMR spectroscopy offers the most definitive structural information for differentiating

these closely related compounds. The provided experimental protocols serve as a standardized

reference for obtaining high-quality, comparable spectroscopic data for phenolic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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